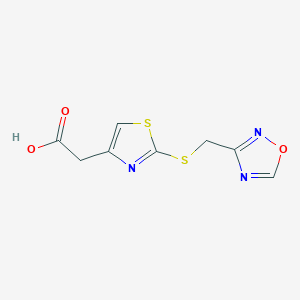
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiosemicarbazide derivative with an appropriate carboxylic acid under cyclization conditions. The reaction is often carried out in the presence of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals due to its insecticidal and herbicidal properties.
Wirkmechanismus
The mechanism of action of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for the survival of microorganisms, thereby exhibiting antimicrobial activity. In the context of anticancer activity, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxadiazole and thiazole derivatives, such as:
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects
Compared to these similar compounds, 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid stands out due to its unique combination of both oxadiazole and thiazole rings, which may confer enhanced biological activity and specificity .
Eigenschaften
Molekularformel |
C8H7N3O3S2 |
|---|---|
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
2-[2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C8H7N3O3S2/c12-7(13)1-5-2-15-8(10-5)16-3-6-9-4-14-11-6/h2,4H,1,3H2,(H,12,13) |
InChI-Schlüssel |
UGCZUADNMPWGPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)SCC2=NOC=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


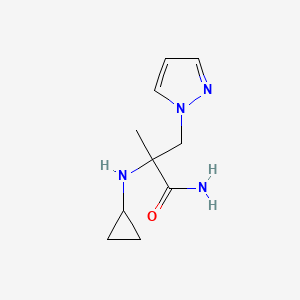
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
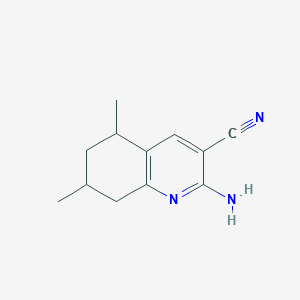


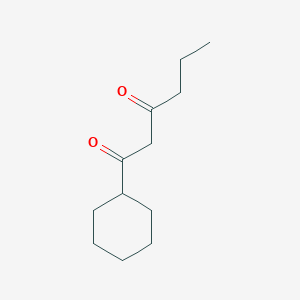


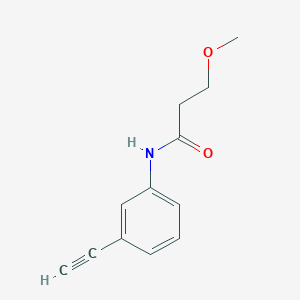


![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)

